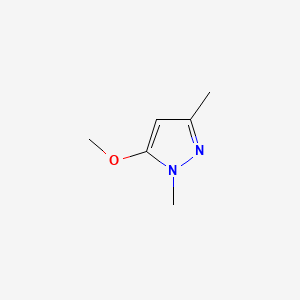

5-methoxy-1,3-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(9-3)8(2)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVNQBGVRVIBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342359 | |

| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53091-80-8 | |

| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-1,3-dimethyl-1H-pyrazole: Technical Monograph

Primary CAS: 53091-80-8 | Formula: C₆H₁₀N₂O | M.W.: 126.16 g/mol

Executive Summary

5-Methoxy-1,3-dimethyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and protein kinases. Unlike its more common isomer, 3,5-dimethylpyrazole, this compound features a methoxy substitution at the C5 position, imparting unique electronic properties and hydrogen-bond accepting capabilities critical for ligand-binding interactions. This guide details its synthesis, regiochemical challenges, and application in high-value drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 53091-80-8 | Verified Registry Number |

| Molecular Weight | 126.16 g/mol | |

| Appearance | Colorless to pale yellow oil/low-melting solid | Hygroscopic |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc | Poor water solubility |

| Boiling Point | ~80-85°C at 0.5 mmHg (Predicted) | Vacuum distillation required |

| Acidity (pKa) | ~2.5 (Conjugate acid) | Weakly basic pyrazole N2 |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is chemically non-trivial due to the tautomeric nature of its precursor, 1,3-dimethyl-5-pyrazolone. Direct methylation often yields mixtures of O-methylated and N-methylated products.

The "Chlorine-Switch" Protocol (High Regioselectivity)

For pharmaceutical-grade purity (>98%), the "Chlorine-Switch" method is the industry standard. This route avoids the formation of the N-methylated byproduct (antipyrine derivative) by proceeding through a chloro-intermediate.

Step 1: Chlorination

-

Precursor: 1,3-Dimethyl-5-pyrazolone (CAS 2749-59-9).[1]

-

Reagent: Phosphorus oxychloride (

). -

Conditions: Reflux (100°C), 4-6 hours.

-

Mechanism: The pyrazolone carbonyl oxygen attacks the electrophilic phosphorus, converting the C=O bond into a C-Cl bond via an imidoyl chloride-like intermediate.

-

Product: 5-Chloro-1,3-dimethyl-1H-pyrazole.

Step 2: Nucleophilic Aromatic Substitution (

-

Reagent: Sodium Methoxide (

) in Methanol. -

Conditions: Reflux, 6-12 hours.

-

Mechanism: The methoxide ion attacks the C5 position, displacing the chloride ion. The electron-deficient nature of the pyrazole ring facilitates this substitution.

-

Purification: Vacuum distillation.

Direct Alkylation (Methodological Comparison)

Direct alkylation of 1,3-dimethyl-5-pyrazolone with methyl iodide (

Synthesis Workflow Diagram

Figure 1: Comparison of the high-fidelity "Chlorine-Switch" route versus the low-selectivity direct methylation route.

Mechanistic Insights: The Tautomerism Challenge

Understanding the reactivity of the precursor, 1,3-dimethyl-5-pyrazolone, is critical for successful synthesis. The compound exists in three tautomeric forms in solution:

-

OH-form (Pyrazol-5-ol): Aromatic character; nucleophilic at Oxygen.

-

CH-form (Pyrazolin-5-one): Non-aromatic; nucleophilic at C4.

-

NH-form (Pyrazolone): Less common when N1 is substituted.

In polar protic solvents (MeOH), the OH-form is stabilized, but in basic conditions used for alkylation, the ambident anion is formed. This anion has high electron density at both the Oxygen and the Nitrogen (N2). Hard electrophiles (like MeI) often attack the Nitrogen (N2) due to orbital control, leading to the unwanted byproduct. This necessitates the use of the Chlorine-Switch method described above, which locks the reactivity at the C5 position.

Figure 2: Tautomeric equilibrium and the resulting ambident anion leading to divergent reaction pathways.

Applications in Drug Discovery

TGR5 Agonists

Research indicates that the 1,3-dimethyl-5-methoxy scaffold serves as a potent core for TGR5 (GPBAR1) agonists . TGR5 is a bile acid receptor involved in energy homeostasis and glucose metabolism.

-

Mechanism: The 5-methoxy group acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Serine or Tyrosine) within the TGR5 binding pocket.

-

Analogs: The 5-phenoxy analogs have shown high potency (EC50 < 10 nM), suggesting the 5-alkoxy vector is critical for activity [1].

Kinase Inhibition

The pyrazole ring is a "privileged scaffold" in kinase inhibitors. The 5-methoxy-1,3-dimethyl motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

-

Key Interaction: The N2 nitrogen accepts a hydrogen bond from the kinase hinge backbone, while the C5-methoxy group can project into the ribose binding pocket or solvent front, modifying solubility and metabolic stability.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound via Chloro-intermediate.

-

Chlorination:

-

Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone (10.0 g, 89 mmol).

-

Add

(50 mL) carefully. -

Reflux at 105°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Remove excess

via rotary evaporation. -

Pour residue onto crushed ice/water (Caution: Exothermic). Neutralize with

. -

Extract with DCM, dry over

, and concentrate to yield 5-chloro-1,3-dimethylpyrazole.

-

-

Methoxylation:

-

Dissolve the chloro-intermediate (5.0 g) in anhydrous Methanol (50 mL).

-

Add Sodium Methoxide (25% in MeOH, 2.0 eq).

-

Reflux for 12 hours.

-

Cool, concentrate, and partition between water and Ethyl Acetate.

-

Dry organic layer and concentrate.[2]

-

Purification: Distill under reduced pressure (vacuum) to obtain the pure oil.

-

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and chemical safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound may darken upon exposure to air/light due to oxidation.

-

References

-

Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5. Source: Bioorganic & Medicinal Chemistry Letters (2013).[5] Context: Establishes the biological relevance of the 5-alkoxy-1,3-dimethylpyrazole scaffold in GPCR drug design. URL:

-

1,3-Dimethyl-5-pyrazolone (Precursor Data). Source: NIST Chemistry WebBook. Context: Physical data and CAS verification for the starting material. URL:

-

Regioselectivity in Pyrazole Synthesis. Source: Journal of Organic Chemistry / ACS. Context: Mechanistic background on the N- vs O-alkylation challenges in pyrazole chemistry. URL:

-

Safety Data Sheet (General Pyrazoles). Source: Fisher Scientific. Context: General handling and safety protocols for dimethyl-pyrazole derivatives.[3][6] URL:

Sources

Molecular weight of 5-methoxy-1,3-dimethyl-1H-pyrazole

An In-depth Technical Guide to the Molecular Weight of 5-methoxy-1,3-dimethyl-1H-pyrazole

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific guide to understanding, determining, and verifying the molecular weight of this compound. As a member of the pyrazole class of heterocyclic compounds, this molecule is situated within a scaffold of significant interest for medicinal chemistry and drug discovery.[1][2][3][4] Accurate characterization of its fundamental physicochemical properties, beginning with molecular weight, is the foundational step for any rigorous research and development program. This guide moves beyond a simple statement of value to detail the theoretical underpinnings, experimental methodologies, and the integrated analytical logic required for its unambiguous confirmation.

Section 1: Core Physicochemical and Identity Data

This compound is a substituted pyrazole, a class of aromatic heterocyclic diazoles. The pyrazole nucleus is a privileged scaffold found in numerous approved pharmaceutical agents, highlighting its metabolic stability and versatile biological activity.[3][4] Before its potential can be explored in a drug development context, its identity and purity must be unequivocally established. The following tables summarize its core identifiers and mass-related properties.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₁₀N₂O | [5][6] |

| CAS Registry Number | 53091-80-8 | [5] |

| Common Synonyms | 1,3-Dimethyl-5-methoxypyrazole |[5] |

Table 2: Molecular Weight and Mass Data

| Parameter | Value | Explanation |

|---|---|---|

| Average Molecular Weight | 126.1564 g/mol | The weighted average of the masses of all naturally occurring isotopes of the constituent atoms. Used for bulk calculations (e.g., molarity of a reagent).[5] |

| Monoisotopic Mass | 126.079315 Da | The mass calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass typically observed in mass spectrometry.[6] |

| Protonated Adduct [M+H]⁺ (Predicted) | 127.08659 m/z | The mass-to-charge ratio of the molecule after gaining a proton, as commonly observed in ESI mass spectrometry.[6] |

Section 2: The Imperative of a Multi-Technique Verification Approach

Relying on a single analytical technique for compound characterization is insufficient for modern drug discovery standards. A self-validating system, where orthogonal methods corroborate one another, is essential for scientific integrity. The molecular weight, while primarily determined by mass spectrometry, is only considered confirmed when the compound's purity is established by chromatography and its molecular structure is validated by spectroscopy. This integrated approach ensures that the measured mass corresponds to a pure sample of the correct chemical entity.

The following diagram illustrates the logical workflow for a comprehensive characterization, beginning with a procured or synthesized sample.

Caption: Integrated workflow for the analytical verification of this compound.

Section 3: Experimental Protocols for Molecular Weight Verification

The following protocols represent standard, robust methodologies for determining and confirming the molecular weight and identity of a small molecule like this compound.

Primary Determination via Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for molecular weight determination as it directly measures the mass-to-charge ratio (m/z) of ionized molecules. We select Electrospray Ionization (ESI) in positive ion mode because the two nitrogen atoms in the pyrazole ring are basic and readily accept a proton, leading to a strong and easily interpretable protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for providing an exact mass measurement, which can confirm the elemental composition and differentiate the target compound from potential isobaric impurities.

Experimental Protocol: ESI-MS (Adapted from standard analytical procedures[7])

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation process.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Conditions (Positive Ion Mode):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition & Analysis: Acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ adduct. For this compound, this is expected at an m/z of approximately 127.0866.[6] The presence of a sodium adduct [M+Na]⁺ at m/z 149.0685 is also common and further corroborates the molecular weight.[6]

Structural Corroboration via NMR Spectroscopy

Expertise & Causality: While NMR does not measure molecular weight, it provides an atomic-level map of the molecule's structure. By confirming the number and connectivity of all carbon and hydrogen atoms, NMR validates the molecular formula (C₆H₁₀N₂O). This structural confirmation is the linchpin of a self-validating data package; it proves that the mass measured by MS belongs to the correct molecule.

Conceptual Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis & Interpretation:

-

¹H NMR: Expect to observe four distinct signals: a singlet for the C4-H proton on the pyrazole ring, a singlet for the N-methyl group, a singlet for the C-methyl group, and a singlet for the methoxy group. Integration of these peaks should correspond to a 1:3:3:3 proton ratio.

-

¹³C NMR: Expect to observe six distinct signals corresponding to the six carbon atoms in their unique chemical environments.

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The accuracy of any spectroscopic or spectrometric measurement is contingent on the purity of the sample. HPLC is employed to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. Quantifying the purity ensures that the characterization data is representative of the compound of interest.

Conceptual Protocol: Reversed-Phase HPLC

-

Instrumentation: Use an HPLC system with a UV detector and a C18 stationary phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for small polar molecules.

-

Analysis: Inject a solution of the sample. Monitor the elution profile at a suitable wavelength (e.g., 210-254 nm). A pure sample should ideally exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Section 4: Conclusion

The molecular weight of this compound is authoritatively defined as 126.1564 g/mol (average) and its monoisotopic mass as 126.079315 Da.[5][6] However, for research and drug development professionals, the simple numerical value is insufficient. A rigorous and trustworthy characterization relies on an integrated analytical workflow. The primary determination of its mass-to-charge ratio by mass spectrometry must be supported by chromatographic evidence of its purity and definitive structural confirmation by NMR spectroscopy. This multi-faceted, self-validating approach provides the necessary scientific foundation for its subsequent use in synthesis, biological assays, and preclinical development.

References

-

1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]

-

5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O. PubChem. [Link]

-

This compound (C6H10N2O). PubChemLite. [Link]

-

This compound-4-carboxylic acid. PubChemLite. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. SpringerLink. [Link]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole Paradigm: Strategic Applications in Modern Drug Discovery

Executive Summary

The pyrazole scaffold (1,2-diazole) has transcended its status as a mere chemical curiosity to become a "privileged structure" in contemporary medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the anti-inflammatory blockbuster Celecoxib to precision oncology agents like Crizotinib —stems from its unique physicochemical duality. The pyrazole ring acts as both a hydrogen bond donor and acceptor, mimicking the adenine base of ATP, which makes it an ideal scaffold for kinase inhibition.

This guide provides a technical deep-dive into the substituted pyrazole motif, focusing on its application in targeted protein kinase inhibition, the synthetic challenges of regiocontrol, and future-facing applications in targeted protein degradation (PROTACs).[1]

Structural Activity Relationship (SAR) & Pharmacophore Analysis[2]

The pyrazole ring is not a passive linker; it is a tunable electronic valve. Its planar, electron-rich aromatic system allows for

The Physicochemical Triad

-

H-Bonding Capability: The unsubstituted N-H (position 1) is a donor, while the pyridinic N (position 2) is an acceptor.[2] This allows the scaffold to anchor firmly to the "hinge region" of kinase domains.

-

Tautomerism: In solution, unsubstituted pyrazoles exist in rapid tautomeric equilibrium (

- and -

Dipole Moment: The high dipole moment enhances aqueous solubility compared to isosteric benzene analogs, improving oral bioavailability.

Visualization: The Pyrazole Pharmacophore

The following diagram illustrates the strategic substitution points on the pyrazole ring utilized in drug design.

Figure 1: Strategic substitution map for the pyrazole scaffold. N1 controls pharmacokinetics, while C3/C5 govern steric fit within the enzyme active site.

Therapeutic Application: Kinase Inhibition[1][2][3][4][5]

The most prolific application of substituted pyrazoles is in the inhibition of protein kinases. The scaffold effectively mimics the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.

Mechanism of Action: JAK Inhibition

Ruxolitinib (Jakafi) serves as the archetype. It targets the Janus Kinase (JAK) family. The pyrazole moiety forms critical hydrogen bonds with the hinge region of the kinase domain, preventing ATP binding and blocking the downstream phosphorylation of STAT proteins. This halts the transcription of pro-inflammatory cytokines.

Figure 2: Mechanism of JAK-STAT pathway inhibition. Pyrazole-based inhibitors competitively bind to the ATP site of JAK, preventing STAT phosphorylation.

FDA-Approved Pyrazole Kinase Inhibitors

The following table highlights the versatility of the scaffold across different kinase families.

| Drug Name | Target | Indication | Key Structural Feature |

| Crizotinib | ALK / ROS1 | NSCLC | 3-substituted pyrazole binds to the ATP pocket. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole fused to pyrrolopyrimidine.[3] |

| Axinitib | VEGFR | Renal Cell Carcinoma | Indazole (benzopyrazole) derivative. |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole N1-substitution improves solubility. |

| Avapritinib | KIT / PDGFRA | GIST | Designed to target activation loop mutants. |

Synthetic Mastery: Solving the Regioselectivity Challenge

For the application scientist, the synthesis of substituted pyrazoles presents a classic problem: Regiocontrol .

The Problem: Knorr Pyrazole Synthesis

The traditional reaction between a hydrazine (

The Solution: Enaminones as Regiodirectors

Replacing the 1,3-diketone with an enaminone (specifically, an

Figure 3: Regioselective synthesis workflow using enaminone intermediates to avoid isomeric mixtures common in traditional diketone routes.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Objective: Synthesize a kinase inhibitor intermediate with strict regiocontrol (1-phenyl-3-(pyridin-3-yl)-1H-pyrazole).

Rationale: This protocol uses an enaminone intermediate. The dimethylamino group acts as a leaving group and directs the initial nucleophilic attack of the hydrazine, ensuring the aryl group ends up at the N1 position and the pyridine ring at C3, avoiding the C5 isomer.

Materials

-

3-Acetylpyridine (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic)

Methodology

-

Enaminone Formation:

-

Charge a round-bottom flask with 3-acetylpyridine (10 mmol) and DMF-DMA (12 mmol).

-

Reflux at 110°C for 3 hours under

. -

Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting ketone spot should disappear, replaced by a lower Rf yellow spot (enaminone).

-

Concentrate in vacuo to remove excess DMF-DMA. The residue (3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) is used directly.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (20 mL).

-

Add Phenylhydrazine (11 mmol) dropwise.

-

Reflux for 4 hours.

-

Observation: A precipitate often forms as the reaction cools.

-

-

Work-up & Purification:

-

Cool to room temperature.

-

Filter the solid and wash with cold ethanol.

-

Recrystallize from Ethanol/Water if necessary.

-

-

Self-Validating Analytical Check (NOE):

-

1H NMR (DMSO-d6): To confirm regiochemistry, perform a 1D NOE experiment.

-

Irradiate the N-Phenyl ortho-protons.

-

Positive Result: You should observe NOE enhancement at the Pyrazole C5-H (the proton on the ring). If the isomer were inverted (pyridine at C5), you would see enhancement of the pyridine protons instead.

-

Future Outlook

The pyrazole scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Pyrazole-based kinase inhibitors are being used as "warheads" linked to E3 ligase recruiters. Their small size and defined vectors allow for linker attachment at the N1 or C4 position without disrupting target binding.

-

Covalent Inhibitors: Introduction of acrylamide groups at C4 allows for irreversible binding to cysteine residues (e.g., in BTK or EGFR), overcoming resistance mutations.

References

-

Fassihi, A. et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences. Link

-

Kumar, B. et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Link

-

Shaaban, M. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

-

Yoon, J. et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Link

-

Ansari, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Link

Sources

Strategic Architectures in Heterocyclic Chemistry: A Comprehensive Review of Pyrazole Synthesis

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged structure" in modern medicinal chemistry.[1] From the anti-inflammatory blockbuster Celecoxib to the metabolic regulator Rimonabant , the pyrazole core offers unique pharmacokinetic properties, including hydrogen bond donor/acceptor capabilities and π-stacking potential.

For the drug development professional, the challenge is no longer just making a pyrazole, but synthesizing it with regiochemical precision and structural diversity suitable for Structure-Activity Relationship (SAR) studies. This guide moves beyond basic textbook definitions to analyze the three dominant synthetic architectures: the classical Knorr condensation, precision 1,3-dipolar cycloadditions, and modern transition-metal-catalyzed C–H functionalization.

Part 1: The Classical Foundation – Knorr Pyrazole Synthesis

Mechanistic Causality

First reported by Ludwig Knorr in 1883, this method remains the industrial workhorse for generating pyrazoles. It relies on the condensation of hydrazines with 1,3-dicarbonyl compounds (typically

The reaction is driven by a double condensation sequence. However, the "Achilles' heel" of this method is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two regioisomers are possible.[1][2]

-

Mechanism: The hydrazine nucleophile attacks the most electrophilic carbonyl carbon first.

-

Control Factor: In acidic media, the reaction is often controlled by steric bulk; the terminal nitrogen of the hydrazine attacks the less hindered carbonyl. In basic media, electronic factors (nucleophilicity) dominate.

Visualization: Knorr Reaction Pathway

The following diagram illustrates the bifurcation point that leads to regioisomeric mixtures—a critical consideration for GMP synthesis.

Figure 1: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.

Validated Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Note: This protocol is optimized for regiocontrol using steric differentiation.

Reagents:

-

1-Phenyl-1,3-butanedione (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (Solvent, 0.5 M concentration)

-

HCl (Catalytic, 2-3 drops)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1-phenyl-1,3-butanedione in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add phenylhydrazine dropwise over 5 minutes at room temperature. Why? Slow addition prevents exotherms that favor side reactions.

-

Catalysis: Add catalytic HCl.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting diketone disappears. -

Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from ethanol/water.

Part 2: Precision via 1,3-Dipolar Cycloaddition

The Regioselectivity Solution

To overcome the isomer mixtures inherent in Knorr synthesis, modern medicinal chemistry turns to 1,3-dipolar cycloaddition . This approach typically involves the reaction of diazo compounds, nitrile imines, or sydnones with alkynes.

The advent of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) concepts has been adapted here. Using Cu(I) catalysis allows for the exclusive formation of 1,4-disubstituted pyrazoles when reacting terminal alkynes with diazo compounds, bypassing the thermal mixture issues.

Key Mechanistic Insight

-

Thermal Conditions: Often yield mixtures of 1,3- and 1,5-isomers due to similar activation energies in the transition state.

-

Catalytic Conditions: Metals like Cu(I) or Ru(II) coordinate to the alkyne, directing the incoming dipole to a specific orientation (steric and electronic guidance).

Part 3: Late-Stage Functionalization (C–H Activation)

The Modern Paradigm

In the optimization phase of drug discovery, synthesizing a new ring system for every analog is inefficient. C–H Activation allows researchers to decorate a pre-formed pyrazole core.

-

C-5 Acidity: The proton at C-5 is significantly more acidic (electrophilic) due to the inductive effect of the adjacent

nitrogen.[3] This makes it a prime target for deprotonation and functionalization. -

C-4 Nucleophilicity: The C-4 position is electron-rich, making it suitable for electrophilic aromatic substitution or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura type mechanisms).

Visualization: Pd-Catalyzed C-H Arylation Cycle

This diagram details the mechanism for arylation at the C-5 position, a critical transformation for expanding SAR.

Figure 2: Palladium-catalyzed C-H activation cycle via Concerted Metalation-Deprotonation (CMD).

Validated Protocol: C-5 Direct Arylation

Reagents:

-

1-Methyl-1H-pyrazole (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)

(5 mol%) -

PPh

(10 mol%) -

Cs

CO -

Dioxane (dry)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Pre-mix: Add Pd(OAc)

and PPh -

Substrate Addition: Add the pyrazole, aryl bromide, and cesium carbonate.

-

Heating: Seal the vial and heat to

for 12 hours. The carbonate base is crucial for the Concerted Metalation-Deprotonation (CMD) step illustrated above. -

Workup: Filter through a celite pad to remove inorganic salts and palladium black. Concentrate and purify via flash chromatography.

Part 4: Comparative Analysis & Green Strategies

For industrial scalability, environmental impact (E-Factor) is paramount. Recent advances utilize Microwave-Assisted Organic Synthesis (MAOS) to accelerate Knorr condensations from hours to minutes, often using water as a solvent.

Method Selection Matrix

| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | C-H Activation |

| Primary Utility | Scaffold construction | High substitution complexity | Late-stage analog generation |

| Regioselectivity | Poor (requires optimization) | Excellent (catalyst controlled) | Excellent (electronic control) |

| Atom Economy | Moderate (loss of H | High (100% atom economy) | Moderate (loss of HX) |

| Scalability | High (kg scale) | Moderate (safety concerns) | Low/Medium (catalyst cost) |

Green Protocol: Microwave-Assisted Synthesis in Water[4]

-

Reaction: Hydrazine hydrate + Ethyl acetoacetate.

-

Conditions: Water solvent, no catalyst.[4]

-

Microwave: 120°C, 150W, 5–10 minutes.

-

Outcome: Product often precipitates out of water upon cooling, requiring only filtration (no extraction needed).

References

-

Knorr Pyrazole Synthesis Mechanism and Regioselectivity.

- Source: The Royal Society of Chemistry / Name-Reaction.com

- Context: Defines the fundamental acid-catalyzed mechanism and the regiochemical bifurc

-

Transition-Metal-Catalyzed C–H Functionaliz

- Source: Organic & Biomolecular Chemistry (RSC)

- Context: Comprehensive review of Pd and Ru catalyzed direct functionalization str

-

Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition.

- Source: Heterocycles / Clockss

- Context: Detailed protocols for microwave-assisted cycloaddition of diazo compounds.

-

Recent Advances in the Synthesis of Pyrazole Deriv

- Source: MDPI (Molecules)

-

Context: Overview of modern synthetic routes including multicomponent reactions and green chemistry approaches.[5]

-

Green and Efficient Synthesis of Pyranopyrazoles.

- Source: Royal Society of Chemistry (RSC Advances)

-

Context: Protocols for using water and ionic liquids in pyrazole synthesis.[6]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and efficient synthesis of pyranopyrazoles using [bmim][OH−] as an ionic liquid catalyst in water under microwave irradiation and investigation of their antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data Overview for 5-methoxy-1,3-dimethyl-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-methoxy-1,3-dimethyl-1H-pyrazole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous pyrazole derivatives to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data. Detailed experimental protocols for acquiring such data are also presented, offering a self-validating framework for researchers. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands and synthetic intermediates.[1] Thorough spectroscopic characterization is a cornerstone of modern chemical research, providing unambiguous structural confirmation and insights into the electronic properties of a molecule. This guide synthesizes theoretical knowledge and empirical data from related structures to provide a robust predictive analysis of the key spectroscopic features of this compound.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound, with the IUPAC numbering convention, is presented below.

Figure 2: Predicted Key Fragmentation Pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface. [2][3][4][5]2. Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z = 127. [6]3. Mass Analysis: Separate the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. [7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3100 | C-H stretch | CH₃ and pyrazole C-H |

| 1500-1600 | C=C and C=N stretch | Pyrazole ring |

| 1400-1480 | C-H bend | CH₃ |

| 1200-1300 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1000-1100 | C-O stretch (symmetric) | Aryl-alkyl ether |

Table 3: Predicted Key IR Absorption Bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a salt cell. [8]2. Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the sample in the IR spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. [9][10][11]

Predicted UV-Vis Absorption

Substituted pyrazoles typically exhibit absorption maxima in the UV region. The presence of the methoxy group, an auxochrome, is expected to cause a slight bathochromic (red) shift compared to the parent pyrazole. [12]

-

Predicted λₘₐₓ: An absorption maximum is predicted in the range of 220-250 nm, corresponding to π → π* transitions within the pyrazole ring. [1][13]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [9]3. Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm. The instrument will automatically subtract the solvent absorbance.

-

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By integrating theoretical principles with empirical data from analogous compounds, we have established a robust set of expected spectral characteristics for ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy. The inclusion of standardized experimental protocols offers a framework for the practical acquisition and validation of this data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel pyrazole derivatives, facilitating their identification and further development.

References

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.

- El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2014). Fragmentations of pyrazole derivatives.

- van der Plas, H. C., & van Veldhuizen, A. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 497-500.

- Gálvez-López, D., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 11094-11116.

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993).

- Pop, R., et al. (2022).

- Soria-Valles, L., et al. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole...

- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 835-841.

- University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy.

- HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

- Oregon State University. (2022). The Mass Spectrometry Experiment.

- LibreTexts Chemistry. (2022). 4.3: Mass Spectrometry.

- University of California, Irvine. (n.d.). GC-MS procedure and background.

- BLDpharm. (n.d.). 3-Methoxy-1-methyl-4-nitro-1H-pyrazole.

- University of California, Davis. (n.d.).

- Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- Lesage, A., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 415-419.

- Novotná, P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 830-837.

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ACD/Labs. (2026). Methoxy groups just stick out.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Sokolov, M. N., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563.

- Al-Jibouri, M. N. (2018).

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Sim4t. (2013).

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- PubChemLite. (n.d.). 3-methoxy-1-methyl-1h-pyrazole (C5H8N2O).

- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.

- ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra....

- Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.

- Journal of Chemical Education. (n.d.). An Introductory Infrared Spectroscopy Experiment.

- Wiley-VCH. (n.d.).

- Stankov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 281.

- Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure.

- Picquet-Varrault, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Atmospheric Chemistry and Physics, 19(16), 10645-10657.

- Technology Networks. (2023).

- UGC. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.

- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.

- PubChemLite. (n.d.). (3-methoxy-1-methyl-1h-pyrazol-4-yl)methanol.

Sources

- 1. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties [mdpi.com]

- 2. hscprep.com.au [hscprep.com.au]

- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. memphis.edu [memphis.edu]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 10. sim4t.com [sim4t.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Safety and Handling Information for 5-Methoxy-1,3-dimethyl-1H-pyrazole

[1]

CAS Number: 53091-80-8 Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol Synonyms: 1,3-Dimethyl-5-methoxypyrazole; 5-Methoxy-1,3-dimethylpyrazole

Part 1: Executive Safety Summary

Status: Niche Medicinal Chemistry Intermediate Primary Hazard Class: Irritant / Harmful (Inferred) Critical Handling Note: This compound is frequently flagged for cold-chain transportation , indicating potential thermal instability or volatility at ambient temperatures. It must be handled as a labile, bioactive heterocyclic intermediate.

Critical Hazards Overview

| Hazard Category | Classification (GHS/CLP) | Signal Word | H-Codes (Inferred*) |

| Health | Acute Tox. 4 (Oral) | Warning | H302: Harmful if swallowed |

| Health | Skin/Eye Irrit. 2 | Warning | H315, H319: Causes skin/eye irritation |

| Specific | STOT SE 3 | Warning | H335: May cause respiratory irritation |

| Reactivity | Thermal Instability | Caution | Store < 8°C (Refrigerate) |

*Note: Specific GHS data for CAS 53091-80-8 is limited. Classifications are derived from structural analogues (e.g., 3,5-dimethylpyrazole) and standard protocols for low-molecular-weight pyrazoles.

Part 2: Technical Properties & Stability Profile

Physicochemical Characteristics

Researchers must anticipate a low-melting solid or viscous liquid at room temperature. The methylation of the 5-position oxygen (vs. the keto-tautomer) disrupts hydrogen bonding, significantly lowering the melting point compared to its precursor, 1,3-dimethyl-5-pyrazolone (mp 160°C).

-

Physical State: Likely liquid or low-melting solid.

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM, Ethyl Acetate). Limited solubility in water.[1]

-

Volatility: Moderate.[2] Small methoxy-pyrazoles can sublime or vaporize under high vacuum.

Stability & Reactivity

-

Hygroscopicity: Potential to absorb moisture, leading to hydrolysis back to the pyrazolone.

-

Thermal Sensitivity: Requires cold storage (2–8°C). Avoid prolonged exposure to temperatures >25°C.

-

Incompatibilities:

-

Strong Oxidizers: Risk of rapid oxidation of the methyl/methoxy groups.

-

Strong Acids: Protonation of the pyrazole nitrogen (N2) may occur; prolonged exposure may hydrolyze the enol ether.

-

Part 3: Safe Handling Protocols (Workflow)

Engineering Controls

Mandatory: All operations involving open transfers, weighing, or reaction setup must be performed inside a certified Chemical Fume Hood .

-

Face Velocity: > 0.5 m/s.

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for downstream biological assays.

Personal Protective Equipment (PPE)

-

Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness). Small nitrogen heterocycles can permeate standard gloves; change immediately upon splash contact.

-

Eye Protection: Chemical safety goggles. Face shield recommended if working with >5g quantities.

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P95/OV (Organic Vapor) cartridges.

Handling Workflow Diagram

The following diagram outlines the decision logic for safe retrieval and setup.

Figure 1: Safe handling workflow ensuring containment of vapors/dust and maintenance of compound integrity.

Part 4: Emergency Response & Spill Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses.[4][5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Spill Cleanup Decision Tree

Small spills of this intermediate can be managed by lab personnel if <10 mL/10 g.

Figure 2: Spill response logic. Note: For liquid spills, avoid using paper towels if the compound is potentially oxidizable; use inert absorbents.

Part 5: "Hidden Hazards" – Synthesis Context

Understanding the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole reveals potential impurities that pose greater risks than the target molecule itself.

-

Alkylation Residues: This compound is typically synthesized by methylating 1,3-dimethyl-5-pyrazolone using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) .

-

Hydrazine Contamination: The pyrazole ring is constructed from hydrazines. Trace Methylhydrazine (highly toxic, volatile) is a possible impurity in lower-grade commercial batches.

Part 6: Storage & Disposal

Storage Requirements[1][4][8]

-

Temperature: Refrigerate (2°C to 8°C) .

-

Atmosphere: Store under Nitrogen or Argon to prevent hydrolysis of the methoxy group.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Disposal[1][5][7][8]

-

Classification: Hazardous Organic Waste (Halogen-free).

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Do NOT: Flush down the drain.

References

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]

Sourcing and Validating 5-Methoxy-1,3-Dimethyl-1H-Pyrazole: A Technical Guide

The following technical guide details the sourcing, validation, and handling of 5-Methoxy-1,3-dimethyl-1H-pyrazole (CAS: 53091-80-8).

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds (e.g., carboxamide derivatives). Unlike its more common isomer, 3,5-dimethylpyrazole, this compound features an enol ether moiety that introduces specific stability challenges—namely, susceptibility to hydrolysis under acidic conditions.

For researchers and procurement officers, the primary risks in sourcing this material are regioisomeric contamination (1,5-dimethyl vs. 1,3-dimethyl) and O- vs. N-alkylation impurities arising from its synthesis. This guide provides a self-validating protocol to ensure the material received matches the structural requirements necessary for high-fidelity drug development.

Commercial Supply Landscape

The market for this compound is fragmented, with few vendors holding significant stock due to the compound's niche application and stability profile. Suppliers are categorized below by their utility in the drug development pipeline.

Table 1: Vendor Tier Analysis

| Tier | Supplier Type | Recommended Vendors | Typical Scale | Lead Time | Primary Use Case |

| 1 | Global Catalog Aggregators | Fisher Scientific (TRC), MilliporeSigma | mg – 1 g | 1–2 Weeks | Reference standards, initial screening. High reliability but higher cost. |

| 2 | Specialized Building Block Vendors | BLD Pharm, Enamine, Combi-Blocks | 1 g – 100 g | 3–5 Days | Med-chem SAR campaigns. Good balance of cost and speed. |

| 3 | Bulk/Process Manufacturers | WuXi AppTec, Fluorochem | >100 g | 4–8 Weeks | Process development, pilot scale. Requires custom QC validation. |

Procurement Note: BLD Pharm explicitly notes "Cold-chain transportation" for this CAS number [1]. This is a critical indicator of stability risks. Avoid vendors who ship this material at ambient temperature without desiccant packs.

Technical Deep Dive: Synthesis & Impurity Profile

To validate the material, one must understand its origin. The commercial synthesis typically involves the O-methylation of 1,3-dimethyl-5-pyrazolone. This reaction is governed by ambident nucleophilicity, leading to three potential products.

The Ambident Nucleophile Risk

The starting material, 1,3-dimethyl-5-pyrazolone, exists in tautomeric equilibrium. When treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide), methylation can occur at:

-

Oxygen (O-methylation): Yields the desired 5-methoxy product.

-

Nitrogen (N-methylation): Yields the cationic pyrazolium species or rearranged products.

-

Carbon (C-methylation): Yields 4,4-dimethylated impurities.

Visualization: Impurity Genesis Pathways

The following diagram illustrates the divergent pathways that generate critical impurities.

Figure 1: Synthetic pathways showing the origin of O-, N-, and C-methylated congeners during commercial production.

The Self-Validating System: QC Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following protocol allows you to independently verify identity and purity.

Protocol A: 1H-NMR Structural Verification

Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the O-methyl ether from N-methyl or C-methyl impurities.

Solvent: DMSO-d₆ or CDCl₃ Key Diagnostic Signals:

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| -OCH₃ (Target) | 3.80 – 4.00 | Singlet | CONFIRMS PRODUCT. The electronegative oxygen deshields these protons significantly. |

| N-CH₃ (Impurity) | 3.00 – 3.50 | Singlet | Indicates N-methylation (impurity). |

| C-CH₃ (Ring) | 2.10 – 2.30 | Singlet | Standard ring methyls (present in both target and start material). |

| C4-H (Ring) | 5.30 – 5.60 | Singlet | The vinylic proton. Loss of this signal indicates C4-alkylation. |

Decision Logic:

-

If the spectrum shows a singlet >3.8 ppm, you have the O-methoxy group.

-

If you see only signals <3.5 ppm for methyl groups, you likely have the pyrazolone or N-methylated byproduct.

Protocol B: HPLC Purity Check

Regioisomers (1,3-dimethyl vs 1,5-dimethyl) often co-elute on standard C18 columns.

-

Column: Phenyl-Hexyl or C18 (high carbon load).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% to 95% ACN over 15 minutes.

-

Detection: UV at 220 nm and 254 nm.

-

Pass Criteria: Single peak >98% area. Note that the 1,5-dimethyl isomer typically has a slightly different retention time due to steric differences in solvation.

Handling and Storage

The "5-methoxy" functionality is effectively a vinyl ether. Vinyl ethers are acid-labile.

-

Storage: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Moisture: Highly hygroscopic. Keep desiccated. Moisture can hydrolyze the methoxy group back to the pyrazolone, rendering the material useless for nucleophilic substitutions or coupling reactions.

-

Re-Validation: If the bottle has been open for >3 months, run a spot 1H-NMR to check for the reappearance of the amide/enol peaks associated with the hydrolyzed pyrazolone.

Procurement Strategy Workflow

The following logic gate ensures you select the correct vendor based on your project phase.

Figure 2: Procurement and validation logic flow.

References

-

BLD Pharm. (2024). Product Specifications: this compound (CAS 53091-80-8).[1][2] Retrieved from

-

Fisher Scientific. (2024). Toronto Research Chemicals Catalog: this compound. Retrieved from

-

Google Patents. (2020). CN110903279A - Pyrazole compound and salt and application thereof. Retrieved from

-

Indian Academy of Sciences. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from

Sources

The Enigmatic Mechanism of 5-methoxy-1,3-dimethyl-1H-pyrazole: A Technical Guide to Unraveling its Biological Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action of 5-methoxy-1,3-dimethyl-1H-pyrazole in biological systems. As a novel compound, its specific molecular interactions are still under investigation. This document, therefore, synthesizes the known biological activities of the broader pyrazole class of molecules, proposing a scientifically-grounded framework for the elucidation of the specific pathways modulated by this particular derivative.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have allowed for the development of a multitude of therapeutic agents across various disease areas.[3][4] Marketed drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, highlighting the versatility of this scaffold.[1] The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide array of biological targets, including enzymes and receptors.[5]

The subject of this guide, this compound, is a distinct entity within this class. Its specific substitution pattern—a methoxy group at the 5-position and methyl groups at the 1- and 3-positions—is anticipated to confer a unique pharmacological profile. While direct studies on its mechanism of action are not yet prevalent in the public domain, we can infer potential biological activities based on structurally related compounds.

Postulated Biological Activities and Underlying Mechanisms

Based on the extensive literature on pyrazole derivatives, several potential mechanisms of action for this compound can be hypothesized. These are not confirmed activities but represent the most probable avenues of investigation.

Anti-inflammatory and Analgesic Potential

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.[5]

-

Cyclooxygenase (COX) Inhibition: The most well-known mechanism for anti-inflammatory pyrazoles is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Celecoxib, a selective COX-2 inhibitor, is a prime example. It is plausible that this compound could also interact with the active site of these enzymes, reducing the production of pro-inflammatory prostaglandins.

-

Modulation of Inflammatory Cytokines: Other pyrazole derivatives have been shown to modulate the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This can occur through various signaling pathways, including the NF-κB and MAPK pathways.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[6][7]

-

Kinase Inhibition: Many pyrazole-based anticancer agents function as kinase inhibitors. The pyrazole scaffold can act as a bioisostere for other aromatic rings, fitting into the ATP-binding pocket of various kinases and disrupting downstream signaling pathways that control cell growth and proliferation.

-

Induction of Apoptosis: Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[7]

-

Tubulin Polymerization Inhibition: A study on a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative identified it as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[6] Given the structural similarity, this is a potential mechanism for this compound.

G-Protein Coupled Receptor (GPCR) Modulation

A notable finding for a structurally similar compound, 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide, is its potent agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5).[8] TGR5 is involved in the regulation of energy homeostasis, glucose metabolism, and inflammation. This raises the exciting possibility that this compound could also act as a modulator of GPCRs, a large and therapeutically important class of receptors.

A Proposed Research Framework for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following outlines a logical progression of studies.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screening to identify the primary biological effects of the compound.

Experimental Protocol: Cellular Viability and Proliferation Assays

-

Cell Line Selection: A panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cell lines, and normal cell lines) should be selected.

-

Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Measurement: Assays such as MTT, MTS, or Real-Time-Glo™ MT Cell Viability Assay are used to quantify the effect on cell viability and proliferation.

-

Data Analysis: IC50 values (the concentration that inhibits 50% of cell growth) are calculated to determine the potency of the compound in different cell types.

This initial screen will guide subsequent, more focused investigations. For instance, if potent anti-proliferative effects are observed in cancer cell lines, the research would then focus on anticancer mechanisms.

Caption: Workflow for initial phenotypic screening.

Target Identification and Validation

Once a primary biological effect is identified, the next crucial step is to identify the direct molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

-

Chemical Probe Synthesis: A derivative of this compound is synthesized with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for subsequent purification.

-

Cell Lysate Incubation: The chemical probe is incubated with cell lysates from a responsive cell line.

-

Affinity Capture: The probe-protein complexes are captured using streptavidin beads.

-

Protein Identification: The captured proteins are eluted and identified using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: The identified potential targets are then validated using techniques such as:

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm direct binding and determine binding affinity.

-

Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.

-

Genetic Approaches (e.g., siRNA, CRISPR/Cas9): To confirm that the identified target is responsible for the observed phenotype.

-

Caption: Workflow for affinity-based target identification.

Delineating Downstream Signaling Pathways

Following target identification, the focus shifts to understanding how the interaction of this compound with its target modulates downstream cellular signaling.

Experimental Protocol: Phospho-proteomics and Western Blotting

-

Cell Treatment: Responsive cells are treated with the compound for various time points.

-

Phospho-proteomic Analysis: A global analysis of protein phosphorylation changes is performed using mass spectrometry-based phospho-proteomics to identify affected signaling pathways.

-

Western Blot Analysis: Key proteins in the identified pathways are further investigated by Western blotting using phospho-specific antibodies to confirm the changes in their phosphorylation status.

This approach provides a comprehensive view of the signaling cascades impacted by the compound.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values from a preliminary screen, illustrating how such data can guide further research.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Implication for Further Study |

| MCF-7 | Breast Cancer | 5.2 | Investigate anticancer mechanisms |

| A549 | Lung Cancer | 8.1 | Investigate anticancer mechanisms |

| Jurkat | T-cell Leukemia | 2.5 | Investigate effects on immune cells |

| RAW 264.7 | Macrophage | 12.0 | Investigate anti-inflammatory properties |

| HEK293 | Normal Kidney | > 50 | Suggests potential for cancer cell selectivity |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, moving from broad phenotypic screening to specific target identification and pathway analysis, offers a robust strategy to unravel its biological function. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent. The key to unlocking its full potential lies in a systematic and rigorous scientific inquiry, building upon the extensive knowledge of its chemical class while appreciating its unique molecular identity.

References

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Journal of Drug Delivery and Therapeutics. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Current status of pyrazole and its biological activities. (2017). Journal of the Chinese Chemical Society. [Link]

-

Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

-

1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]

-

5-Methoxy-1-methyl-1H-pyrazole. PubChem. [Link]

-

Mechanism of action of 8-OH-DPAT on learning and memory. (1995). Behavioural Brain Research. [Link]

-

Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. (2023). International Journal of Molecular Sciences. [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

5-Methoxy-1-methyl-1H-pyrazole. EPA Toxics Release Inventory. [Link]

-

3(5)-AMINO-PYRAZOLE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS ANTITUMORAGENTS. Google Patents. [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Medicinal Chemistry. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2021). Oriental Journal of Chemistry. [Link]

-

Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2023). Journal of Medicinal Chemistry. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). Molbank. [Link]

-

Substance Registry Services. US EPA. [Link]

-

Pyrazole Derivatives as Anticancer Agents: A Review. IntechOpen. [Link]

-

Three Small Molecule Entities (MPK18, MPK334 and YAK308) with Activity against Haemonchus contortus In Vitro. (2021). Molecules. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jchr.org [jchr.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Prominence of the 5-Methoxy-1,3-dimethyl-1H-pyrazole Core in Modern Drug Discovery: A Technical Guide to the Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-1,3-dimethyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the patent literature involving this core, with a particular focus on its application in the design of kinase inhibitors. We will delve into the synthetic strategies employed for the construction of this pyrazole system, explore the structure-activity relationships (SAR) of its derivatives, and analyze its role in the development of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory conditions. This guide aims to equip researchers and drug development professionals with a thorough understanding of the intellectual property landscape and the scientific rationale driving the continued exploration of this versatile chemical entity.

Introduction: The Rise of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of small molecule drugs.[1] The inherent stability and synthetic tractability of the pyrazole core allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Within the vast chemical space of pyrazole derivatives, the this compound moiety has garnered significant attention. The strategic placement of the methoxy and methyl groups imparts specific conformational and electronic characteristics that have proven advantageous in targeting a range of biological macromolecules, most notably protein kinases.

Synthetic Strategies for the this compound Core

The efficient and scalable synthesis of the this compound core is a critical first step in the development of drug candidates. While numerous general methods for pyrazole synthesis exist, the specific substitution pattern of this core requires tailored approaches. A prevalent strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

General Synthesis of Substituted Pyrazoles

A common and versatile method for the synthesis of pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. This reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[2]

Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles [2]

-

Reaction Setup: A round-bottom flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: A catalytic amount of a suitable catalyst, such as [Ce(L-Pro)2]2(Oxa) (5 mol%), is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at room temperature for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole derivative.

Specific Synthesis of 1,3-Dimethyl-5-hydroxypyrazole